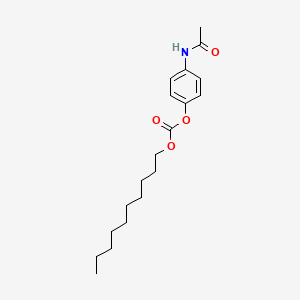silane CAS No. 917837-02-6](/img/structure/B14184981.png)
[3-(Ethenesulfonyl)prop-2-en-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethenesulfonyl)prop-2-en-1-ylsilane: is a unique organosilicon compound characterized by the presence of both ethenesulfonyl and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethenesulfonyl)prop-2-en-1-ylsilane typically involves the reaction of allyltrimethylsilane with ethenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Allyltrimethylsilane+Ethenesulfonyl chloride→3-(Ethenesulfonyl)prop-2-en-1-ylsilane+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the ethenesulfonyl group, converting it into sulfinyl or sulfhydryl groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand or a precursor in the synthesis of catalysts for various organic reactions.
Polymer Science: It can be incorporated into polymer backbones to modify their properties, such as enhancing thermal stability or introducing functional groups.
Biology and Medicine:
Drug Development: The compound’s unique structure can be exploited in the design of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: It can be used to modify biomolecules, such as proteins or nucleic acids, for various biotechnological applications.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of 3-(Ethenesulfonyl)prop-2-en-1-ylsilane largely depends on the specific application. In catalysis, the compound can act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
3-(Ethenesulfonyl)prop-2-en-1-ylsilane: can be compared with other organosilicon compounds such as allyltrimethylsilane and ethenesulfonyl chloride.
Uniqueness:
Functional Groups: The presence of both ethenesulfonyl and trimethylsilyl groups makes it unique, offering a combination of reactivity and stability.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Propriétés
Numéro CAS |
917837-02-6 |
|---|---|
Formule moléculaire |
C8H16O2SSi |
Poids moléculaire |
204.36 g/mol |
Nom IUPAC |
3-ethenylsulfonylprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C8H16O2SSi/c1-5-11(9,10)7-6-8-12(2,3)4/h5-7H,1,8H2,2-4H3 |
Clé InChI |
ZBUKLTSJEKJNFQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC=CS(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


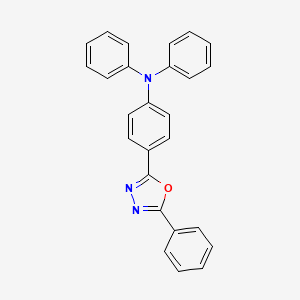
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
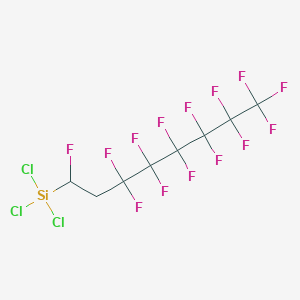
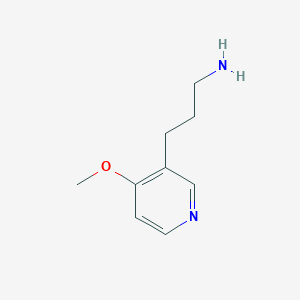

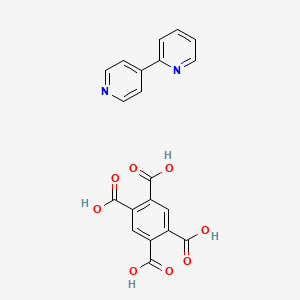
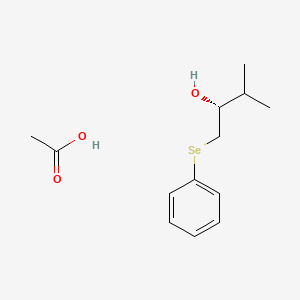
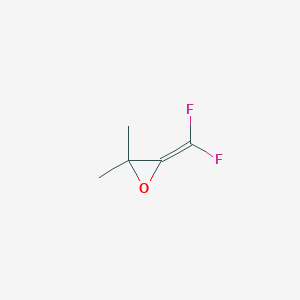
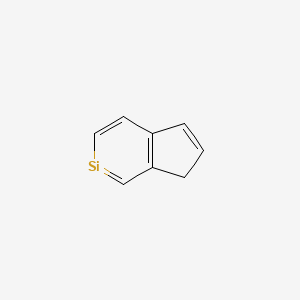
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
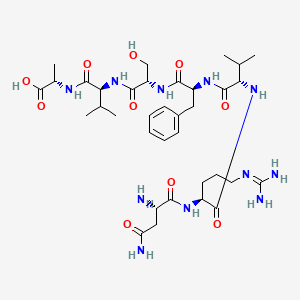
![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)

